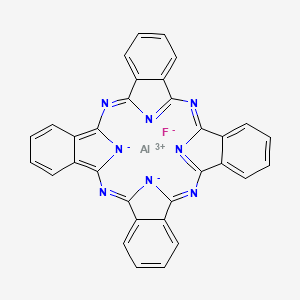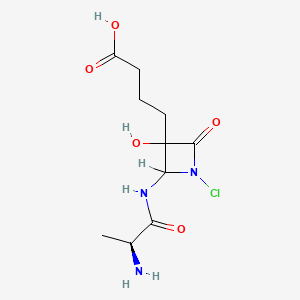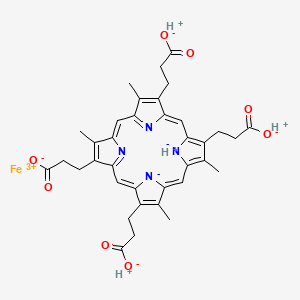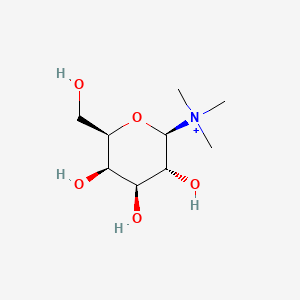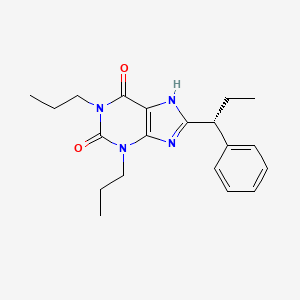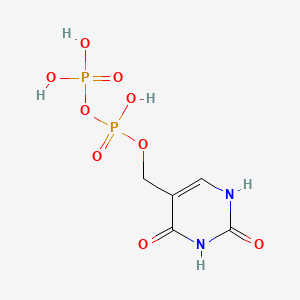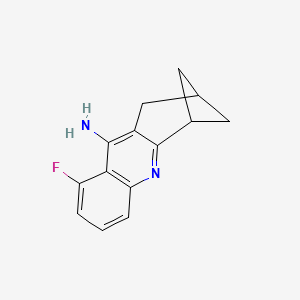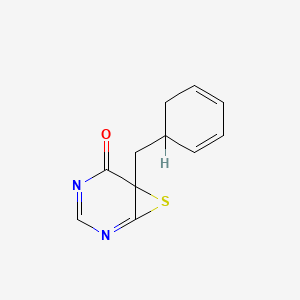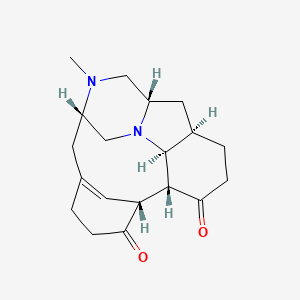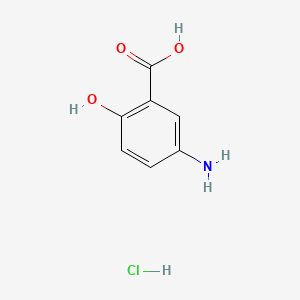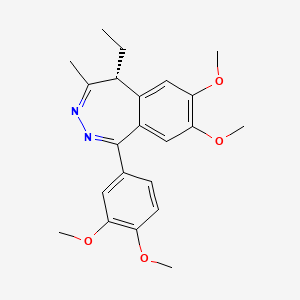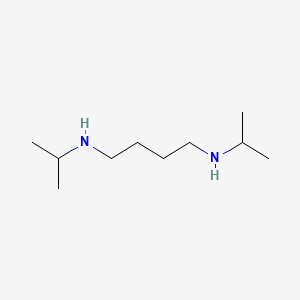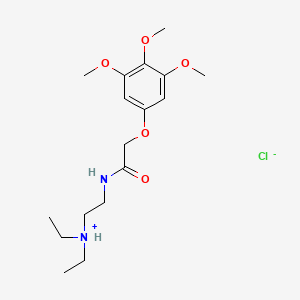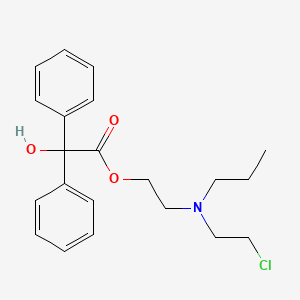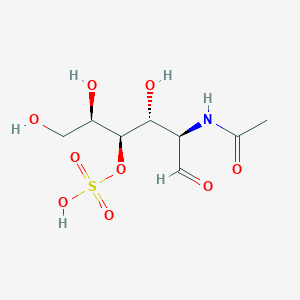
N-Acetyl-D-galactosamine 4-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-d-galactosamine 4-sulfate is a hexose.
Applications De Recherche Scientifique
Synthetic Routes and Building Blocks
N-Acetyl-D-galactosamine 4-sulfate is a crucial component in the synthesis of complex carbohydrates and glycoconjugates, serving as a building block in glycoproteins, glycolipids, and polysaccharides. These molecules are fundamental to various physiological processes. Developing efficient synthetic strategies for N-Acetyl-D-galactosamine, given its limited natural sources and high demand, has been a focus of research. Classical approaches have centered on the multi-step protection and conversion of N-acetyl-D-glucosamine (d-GlcNAc) to N-Acetyl-D-galactosamine, emphasizing the need for expeditious routes to this building block for broader applications in biochemical synthesis and study (Santoyo-González et al., 2018).
Vibrational Spectroscopy of Chondroitin Sulfate
The study of chondroitin sulfate, a copolymer consisting of D-glucuronate and N-acetyl-D-galactosamine 4-sulfate residues, through vibrational spectroscopy has shed light on its structure and interactions at the molecular level. Research employing scaled quantum mechanical calculations and vibrational spectroscopy provides insights into the CO2- symmetric and antisymmetric stretching modes, crucial for understanding the biochemical properties and interactions of chondroitin sulfate in biological systems (Meziane-Tani et al., 2006).
Targeted Drug Delivery
N-Acetyl-D-galactosamine 4-sulfate has been explored as a targeting moiety in drug delivery systems, specifically for directing therapeutic agents to macrophages. Surface modification of nanoparticles with N-Acetyl-D-galactosamine 4-sulfate has demonstrated enhanced targeting and uptake by macrophages, indicating its potential in the development of targeted therapies for diseases where macrophages play a key role (Dwivedi et al., 2012).
Genomic Organization and Localization
The genomic organization and chromosomal localization of genes encoding enzymes involved in the sulfation of N-acetyl-D-galactosamine have been mapped, providing a foundation for understanding the genetic basis of disorders related to glycosaminoglycan metabolism. This research offers insights into the regulation of these enzymes and their roles in physiological and pathological conditions (Hemmerich et al., 2001).
Therapeutic Applications and Limitations
The therapeutic applications of chondroitin sulfate, which contains N-acetyl-D-galactosamine 4-sulfate units, have been explored in the context of joint pain, inflammation, and osteoarthritis. Research has highlighted the biomedical functions of galactosaminoglycans (GalAGs) while also addressing concerns about the effectiveness and potential side effects of these compounds. The structural specificity of N-acetyl-D-galactosamine 4-sulfate contributes to the biological activities of GalAGs, underscoring the importance of understanding these molecules' structure-function relationships in developing safe and effective therapies (Pomin et al., 2019).
Propriétés
Numéro CAS |
45233-43-0 |
|---|---|
Nom du produit |
N-Acetyl-D-galactosamine 4-sulfate |
Formule moléculaire |
C8H15NO9S |
Poids moléculaire |
301.27 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C8H15NO9S/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17)/t5-,6+,7+,8-/m0/s1 |
Clé InChI |
RKFMAQNDSSSRTH-OSMVPFSASA-N |
SMILES isomérique |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)OS(=O)(=O)O)O |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O |
Autres numéros CAS |
45233-43-0 |
Synonymes |
N-acetylgalactosamine 4-sulfate NAG-4-S |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



